2,4-Dimethoxypyridine 1-oxide
Overview
Description
Scientific Research Applications
Electrophilic Substitution in Heteroaromatic Compounds
2,4-Dimethoxypyridine 1-oxide is involved in the electrophilic substitution of heteroaromatic compounds. Studies have shown that substituted derivatives of pyridine 1-oxide undergo β-nitration on the conjugate acid. This is significant in understanding the kinetics and mechanisms of nitrations in heteroaromatic compounds, providing insights into their chemical behavior and potential applications in synthesis (Johnson et al., 1967).
Reductive Radical Formation
The reductive radical formation of hetero aromatic N-oxides, including pyridine 1-oxide, has been studied. This research has implications in understanding the reduction processes and the formation of anion radicals, which are fundamental in the field of organic chemistry and materials science (Ito & Okamoto, 1967).
Hydrogen Bond Complexation
This compound has been explored in the context of hydrogen bond complexation. This is relevant in the study of molecular interactions, particularly in the design and synthesis of novel compounds with specific properties (Goldenberg & Neilands, 1999).
Photophysical and Electrochemical Properties
The compound's role in the synthesis and study of materials with unique photophysical and electrochemical properties has been documented. These studies contribute to the development of new materials with potential applications in electronics and photonics (Golla et al., 2020).
Acid-catalysed Hydrogen Exchange
Research has also focused on the acid-catalysed hydrogen exchange in substituted pyridine 1-oxides, including this compound. This has implications in organic synthesis, particularly in understanding the reactivity and orientation of molecules under various conditions (Bean et al., 1967).
Synthesis of Complex Compounds
The use of this compound in the synthesis of complex compounds, such as phosphinoyl bipyridyls, has been studied. This is important in the field of synthetic chemistry for the development of new compounds with specific functionalities (Chen Yu-yan, 2004).
properties
IUPAC Name |
2,4-dimethoxy-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-3-4-8(9)7(5-6)11-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGDVPTYNSTPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6890-63-7 | |
Record name | Pyridine, 2,4-dimethoxy-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6890-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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